![molecular formula C8H9N3O B13702768 6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)
6-Methoxyimidazo[1,5-a]pyridin-3-amine
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Overview
Description
6-Methoxyimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,5-a]pyridin-3-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine derivatives with electrophilically activated nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods.
Substitution: Substitution reactions often involve the use of electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Catalytic hydrogenation with Pd/C under hydrogen gas.
Substitution: Electrophilic reagents such as nitroalkanes activated by polyphosphoric acid.
Major Products Formed
Scientific Research Applications
There appears to be some ambiguity in the query regarding the specific imidazopyridine derivative of interest. The query specifies "6-Methoxyimidazo[1,5-a]pyridin-3-amine," while some search results discuss "imidazo[1,5-a]pyridine" derivatives generally or "6-(imidazo[1,2-a]pyridin-6-yl)quinazoline" derivatives . Additionally, some results discuss "6-Methoxyimidazo[1,2-a]pyridin-3-amine". Therefore, the following information is provided based on the available search results, with the caveat that some information may pertain to related but distinct compounds.
Potential Applications of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,5-a]pyridine and its derivatives are attracting increasing attention because of their unique chemical structure, versatile optical behaviors, and biological properties . These aromatic heterocycles have potential in various research areas, from materials science to pharmaceuticals, with innovations reported in optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Imidazo[1,2-a]pyridine is also effective for improving the antibacterial activity and spectrum of cephalosporins .
Anti-Cancer Properties
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives: A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized . Most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines . Compound 13k is the most potent, with IC50 values ranging from 0.09 μM to 0.43 μM against all tested cell lines . Moreover, 13k induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM .
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8-Methylimidazo[1,2-a]pyridin-3-amine: Research indicates that 8-Methylimidazo[1,2-a]pyridin-3-amine exhibits anticancer activity against various cancer cell lines. In vitro studies have demonstrated IC50 values ranging from 80 nM to 200 nM against cancer cell lines such as HCT-15 and HeLa.
In vivo studies with 8-Methylimidazo[1,2-a]pyridin-3-amine on MDA-MB-468 breast cancer xenografts in nude mice, administered at a dosage of 60 mg/kg every other day for three weeks, resulted in a tumor growth suppression rate of 77% compared to control groups.
Cell Line IC50 (nM) Effect HCT-15 100 Inhibition of cell proliferation HeLa 200 Induction of apoptosis MDA-MB-468 150 Cell cycle arrest
Anti-Bacterial Applications
- Imidazo[1,2-a]pyridine, pyridazine, and pyrazolo[1,5-a]pyridine are effective moieties for improving the antibacterial activity and spectrum of cephalosporins . Cephalosporins bearing (imidazo[1,2-a]pyridinium-1-yl)methyl groups showed potent antibacterial activity against Gram-negative bacteria .
Other potential applications
- The compound can be oxidized to form corresponding N-oxides and reduction reactions can lead to the formation of reduced derivatives.
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various biological pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Imidazo[4,5-b]pyridine: Investigated for its potential as GABA A receptor modulators and proton pump inhibitors.
Imidazo[4,5-c]pyridine: Studied for its applications in medicinal chemistry and materials science.
Uniqueness
6-Methoxyimidazo[1,5-a]pyridin-3-amine stands out due to its unique chemical structure and versatile applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Biological Activity
6-Methoxyimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound can be achieved through various methods. One notable approach involves the cyclocondensation of 2-picolylamines with nitroalkanes in the presence of phosphorous acid under polyphosphoric acid (PPA) conditions. This method has shown promising yields and can be optimized by adjusting temperature and reactant concentrations .
Synthesis Conditions
Reagent | Condition | Yield |
---|---|---|
2-picolylamine | 160 °C in PPA | Up to 77% |
Nitroalkane | Varies with steric factors | Moderate yields |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been reported to exhibit inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways. This compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives, including this compound. For instance, compounds within this class have demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), showcasing minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .
Case Studies
- Antitubercular Activity : A study investigating imidazo[1,2-a]pyridine analogues found that certain derivatives exhibited potent antitubercular activity with low cytotoxicity against human cell lines. Compounds similar to this compound showed promising results in preclinical models, indicating their potential for further development as anti-TB agents .
- Kinase Inhibition : Research into related compounds has identified them as selective inhibitors of DNA-PK (DNA-dependent protein kinase), which plays a crucial role in DNA repair mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo ring can significantly enhance potency and selectivity against specific kinases .
Biological Activity Summary
Activity | Target | IC50/MIC |
---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 0.03 - 5.0 μM |
Kinase Inhibition | DNA-PK | Varies |
Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Methoxy group at C6 | Enhances solubility |
Substituents at C2/C4 | Alters potency |
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-methoxyimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-2-6-4-10-8(9)11(6)5-7/h2-5H,1H3,(H2,9,10) |
InChI Key |
FPZGTYKOIKATDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CN=C2N)C=C1 |
Origin of Product |
United States |
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